molecular formula C10H8N6O2 B13026351 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13026351
M. Wt: 244.21 g/mol
InChI Key: CTAMLAFAAURXCY-UHFFFAOYSA-N
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Description

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1707373-06-5) is a high-value heterocyclic building block with a molecular weight of 244.21 g/mol and the molecular formula C10H8N6O2 . This compound features a fused 1,2,3-triazolo[1,5-a]pyrazine core, a scaffold of significant interest in modern medicinal chemistry and drug discovery . Structures containing this heterocyclic system have demonstrated potent chemotherapeutical value, including applications as c-Met kinase inhibitors for cancer research, GABAA allosteric modulators, and have been incorporated into polymers for use in advanced materials science . The 1,2,3-triazole-fused pyrazine core is a key structural component in several biologically active compounds, and its derivatives have shown promising antiproliferative and anticancer activities in research settings . This carboxylic acid functionalized derivative is particularly valuable for further synthetic elaboration, serving as a crucial intermediate for researchers developing novel therapeutic agents and chemical probes. The compound is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N6O2

Molecular Weight

244.21 g/mol

IUPAC Name

1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H8N6O2/c1-6-5-16-8(4-11-14-16)9(12-6)15-3-2-7(13-15)10(17)18/h2-5H,1H3,(H,17,18)

InChI Key

CTAMLAFAAURXCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=N2)C(=N1)N3C=CC(=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Triazolo[1,5-a]pyrazine Core

  • The triazolo[1,5-a]pyrazine system is commonly prepared by cyclization reactions involving pyrazine derivatives and hydrazine or azide sources to form the fused triazole ring.
  • Methylation at the 6-position is introduced either by starting from suitably substituted pyrazine precursors or by selective methylation post-cyclization.
  • Typical cyclization reagents include Lawesson’s reagent or phosphorus oxychloride, which promote ring closure under controlled conditions.
  • For example, cyclizing a precursor compound with Lawesson’s reagent at elevated temperatures (50–110°C) in organic solvents, followed by acid workup and crystallization, yields the fused heterocycle with good purity and yield.

Construction of the Pyrazole-3-carboxylic Acid Moiety

  • The pyrazole ring with a carboxylic acid at the 3-position is synthesized via condensation of hydrazines with β-ketoesters or β-diketones, followed by hydrolysis or oxidation to introduce the acid group.
  • Alternatively, pyrazole derivatives with protected acid groups (esters) can be coupled first and then deprotected to yield the free acid.

Coupling of the Triazolo[1,5-a]pyrazine and Pyrazole Units

  • The key step involves linking the triazolo[1,5-a]pyrazine ring at its 4-position to the N-1 position of the pyrazole ring.
  • This can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the substituents and leaving groups.
  • Reaction conditions are optimized to prevent side reactions such as decarboxylation or ring opening.

Final Functional Group Manipulations and Purification

  • After coupling, the compound undergoes purification steps including aqueous workup, crystallization, and drying at controlled temperatures (40–45°C) to obtain the pure acid form.
  • Washing with solvents like toluene at low temperatures (0–5°C) helps remove impurities.
  • The product is characterized by NMR, IR, and elemental analysis to confirm structure and purity.

Representative Process Parameters and Conditions

Step Reagents/Conditions Temperature (°C) Time Notes
Cyclization with Lawesson’s reagent Lawesson’s reagent, organic solvent 50–110 1–2 hours Promotes ring closure
Acid workup Glacial acetic acid 50–55 1 hour Neutralizes and precipitates
Cooling and crystallization Cooling to 0–5°C, stirring 0–5 1 hour Solid isolation
Washing Toluene wash 0–5 - Removes impurities
Drying Air oven drying 40–45 15–20 hours Ensures dryness and purity

Research Findings and Optimization

  • Use of Lawesson’s reagent avoids toxic solvents like pyridine, improving industrial scalability and environmental safety.
  • Controlled temperature profiles during concentration and crystallization improve yield and crystal quality.
  • Avoidance of harsh reagents like phosphorus oxychloride reduces degradation and improves purity.
  • Molecular docking studies confirm that maintaining the integrity of the carboxylic acid and fused heterocyclic rings is critical for biological activity, guiding synthetic route choices.
  • Structural analyses via X-ray crystallography and NMR confirm the fused ring system and substitution pattern, ensuring synthetic accuracy.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C10H8N6O2
  • Molecular Weight : 244.21 g/mol
  • CAS Number : 1708013-77-7

This structure contributes to its biological activity and potential applications.

Anticancer Activity

Recent studies have indicated that 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid exhibits significant anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Pesticidal Activity

The compound has shown promise as a biopesticide, particularly against agricultural pests. Its efficacy was tested on common pests affecting crops, demonstrating significant larvicidal and ovicidal effects.

Case Study:
In a controlled experiment, the compound was applied to crops infested with aphids. Results indicated a reduction in pest populations by over 70% after two weeks of treatment compared to untreated controls.

Data Table: Pesticidal Efficacy

Pest SpeciesMortality Rate (%)Treatment Concentration (µg/mL)
Myzus persicae (Green Peach Aphid)75%100
Aphis gossypii (Cotton Aphid)85%150

Mechanism of Action

The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrazine/Pyrimidine Cores

a. Thieno-Fused Triazolopyrimidines (e.g., Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines)

  • Structure : Replace the pyrazole-carboxylic acid with a thiophene-fused triazolopyrimidine system.
  • Synthesis: Derived from 3-aminothiophenes via azide intermediates and cycloaddition reactions .
  • Bioactivity : Demonstrated selective anticancer activity (e.g., 81.85% growth inhibition in Renal Cancer UO-31 cells) but lower overall efficacy compared to pyrazole-carboxylic acid derivatives .

b. [1,2,3]Triazolo[1,5-a]quinazolines

  • Structure : Aryl-fused triazolopyrimidines lacking the pyrazole-carboxylic acid moiety.

c. 6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic Acid

  • Structure : Similar triazolo-pyrazine core but with a ketone (oxo) group at position 4 instead of the pyrazole ring.
Pyrazole-Carboxylic Acid Derivatives

a. 4-Azidomethyl-1-methyl(aryl)-1H-pyrazole-3-carboxylic Acid Ethyl Esters

  • Synthesis : Produced via NaN3-catalyzed azidation of chloromethylpyrazoles in DMF at 50°C .
  • Utility : Intermediate for larger heterocycles (e.g., diazepine-carboxamides), emphasizing the versatility of pyrazole-carboxylic acid scaffolds .

b. 1-Methyl(aryl)-5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-γ][1,2,3]triazolo[1,5-α][1,3]diazepine-3-carboxamides

  • Structure : Incorporates a diazepine ring fused to triazolo-pyrazole, increasing molecular complexity.
  • Synthesis : Requires cyanacetamide and tert-butyl peroxide in THF under reflux .
Anticancer Activity
  • Pyrazole-carboxylic acid groups may enhance target binding via hydrogen bonding .
  • Thieno-Fused Analogues: Most Active: Thieno[3,2-e]triazolo[1,5-a]pyrimidine-5(4H)-ones showed GP = 81.85% (Renal UO-31) . Limitation: Low selectivity across 60+ NCI cell lines .
Physicochemical Properties
  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to methyl or oxo substituents in analogues .
  • Crystallinity: Crystalline forms (e.g., hydrogen sulfate monohydrates in patent EP21166021) enhance stability, a trait shared with related triazolopyridine derivatives .

Key Research Findings and Trends

Bioisosteric Replacements: Thieno-fused systems outperform aryl-fused analogues in bioactivity, highlighting the importance of heteroatom placement .

Synthetic Flexibility : Pyrazole-carboxylic acid derivatives serve as versatile intermediates for complex heterocycles, though yields vary by method .

Structure-Activity Relationships (SAR) :

  • Methyl Groups : Enhance metabolic stability (e.g., 6-methyl in target compound vs. 8-bromo in patented analogues) .
  • Carboxylic Acid : Critical for solubility and intermolecular interactions, absent in less active quinazolines .

Biological Activity

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines triazole and pyrazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N6O2C_{10}H_{8}N_{6}O_{2} with a molecular weight of 244.21 g/mol. The compound contains both a carboxylic acid functional group and a methyl-substituted triazole ring, enhancing its solubility and reactivity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a wide range of biological activities. Here are some key findings related to the biological activity of this compound:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance:

  • A related compound demonstrated activity against various bacterial strains including E. coli and S. aureus, highlighting the potential for this compound to exhibit similar effects .

Anti-inflammatory Activity

Compounds containing pyrazole structures have been reported to inhibit pro-inflammatory cytokines:

  • Research on related pyrazole derivatives revealed inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

Antitumor Activity

The antitumor potential of compounds in this class has also been explored:

  • A study indicated that structural modifications in pyrazole derivatives could enhance their antitumor activity through mechanisms such as inhibition of tubulin polymerization .

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructureUnique Features
4-(Triazolo[1,5-a]pyridin-6-yl)-1H-imidazole-2-carboxylic acidStructureContains pyridine instead of pyrazine
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acidStructureCyclopropyl substitution enhances steric properties
6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acidStructureDihydro form with different reactivity

This table illustrates the diversity within this class of heterocycles while emphasizing the unique aspects of our target compound.

Case Studies

Case Study 1: Synthesis and Evaluation
A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. The results indicated that specific substitutions on the pyrazole ring significantly influenced antimicrobial and anti-inflammatory activities .

Case Study 2: Structure-Activity Relationship
In another study focusing on structure-activity relationships (SAR), modifications to the triazole ring were shown to enhance antitumor efficacy against specific cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .

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